5-Formyltetrahydropteroic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O4/c16-15-19-12-11(13(23)20-15)21(7-22)10(6-18-12)5-17-9-3-1-8(2-4-9)14(24)25/h1-4,7,10,17H,5-6H2,(H,24,25)(H4,16,18,19,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQQLECJFFZOOBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4349-43-3 |

Source

|

| Record name | 5-Formyltetrahydropteroic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004349433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-formyltetrahydropteroic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-FORMYLTETRAHYDROPTEROIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FW7ZL9BTK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-Depth Technical Guide to 5-Formyltetrahydropteroic Acid: Chemical Properties, Structure, and Handling

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: Understanding the Nuances of a Key Folate Metabolite

In the intricate world of folate metabolism, 5-Formyltetrahydropteroic acid emerges as a molecule of significant interest. While often categorized as an impurity of folic acid, its role transcends this simple classification. As a stable, reduced folate derivative, it serves as a crucial reservoir for one-carbon units, which are fundamental building blocks for the biosynthesis of nucleotides and amino acids. This guide provides a comprehensive technical overview of 5-Formyltetrahydropteroic acid, delving into its chemical and physical properties, structure, biological significance, and practical considerations for its handling and analysis. The insights provided herein are curated to empower researchers, scientists, and drug development professionals in their endeavors to harness the therapeutic and research potential of this fascinating molecule.

Unveiling the Molecular Identity: Chemical Structure and Properties

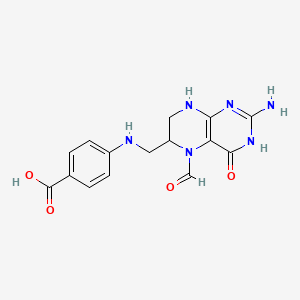

5-Formyltetrahydropteroic acid, a derivative of the pteridine ring system, is characterized by a p-aminobenzoyl group linked to a tetrahydropteridine moiety which is formylated at the N5 position.

Chemical Structure

The structural formula of 5-Formyltetrahydropteroic acid is C15H16N6O4[1]. Its IUPAC name is 4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoic acid[1].

Caption: Chemical structure of 5-Formyltetrahydropteroic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Formyltetrahydropteroic acid is presented in the table below. These parameters are crucial for designing experimental protocols, including dissolution for in vitro assays and formulation for in vivo studies.

| Property | Value | Source |

| Molecular Formula | C15H16N6O4 | [1] |

| Molecular Weight | 344.33 g/mol | [1] |

| CAS Number | 4349-43-3 | [2] |

| Appearance | Light brown to dark brown solid | [3] |

| Predicted pKa | 4.71 ± 0.10 | [3] |

| Solubility | Slightly soluble in aqueous base and TFA; Soluble in DMSO. | [1][4] |

| Stability | Unstable in basic solutions. Stability is influenced by pH, temperature, and the presence of antioxidants. | [4][5] |

The Biological Landscape: Role in One-Carbon Metabolism

5-Formyltetrahydropteroic acid is a key player in the intricate network of folate-mediated one-carbon metabolism. Its primary role is that of a stable storage form of one-carbon units, which are essential for a variety of biosynthetic pathways.

A Central Hub in the Folate Cycle

The folate cycle is responsible for the transfer of one-carbon units in various oxidation states. 5-Formyltetrahydrofolate (the glutamated form of 5-formyltetrahydropteroic acid) can be converted to 5,10-methenyltetrahydrofolate by the enzyme methenyltetrahydrofolate synthetase. This reaction channels the one-carbon unit into pathways for purine and thymidylate synthesis, which are critical for DNA replication and repair. The central position of 5-formyltetrahydrofolate highlights its importance in maintaining the cellular pool of activated one-carbon units[3][6][7].

Caption: Simplified diagram of the folate cycle highlighting the central role of 5-Formyl-THF.

Practical Guidance for the Laboratory: Synthesis and Purification

The availability of high-purity 5-Formyltetrahydropteroic acid is paramount for reliable experimental outcomes. While commercially available, in-house synthesis and purification may be necessary for specific research applications.

Synthesis via Bacterial Cleavage of 5-Formyl-5,6,7,8-tetrahydrofolic acid

A documented method for the synthesis of (6R,S)-5-Formyl-5,6,7,8-tetrahydropteroic acid involves the enzymatic cleavage of the glutamate side chain from (6R,S)-5-formyl-5,6,7,8-tetrahydrofolic acid using bacteria of the Pseudomonas genus (ATCC 29861)[8].

Experimental Protocol:

-

Culture Preparation: Prepare a culture medium containing KH2PO4, K2HPO4, MgSO4·7H2O, CaCl2, FeSO4·7H2O, MnSO4·H2O, and MoNa2O4·H2O in water[8].

-

Reaction Setup: In a suitable vessel, combine water, the culture medium, and (6R,S)-5-formyl-5,6,7,8-tetrahydrofolic acid, calcium salt. Inoculate with a small amount of Pseudomonas ATCC 29861 bacteria[8].

-

Incubation and Monitoring: Maintain the reaction mixture at a temperature above 15°C and a pH between 7.3 and 8.0 by the addition of diluted phosphoric acid. Stir the solution periodically to ensure adequate oxygenation for the bacteria. The reaction progress can be monitored by Thin Layer Chromatography (TLC) on cellulose plates with a developing solvent of 5% NH4HCO3[8].

-

Work-up and Isolation: Once the reaction is complete (indicated by a stable pH), adjust the pH to 6 with diluted phosphoric acid. After approximately 20 hours, filter the crude product[8].

-

Purification by Recrystallization: Dissolve the crude product in water by adjusting the pH to approximately 11.0 with 4N NaOH. Filter the solution and then slowly add diluted HCl to the filtrate to precipitate the purified (6R,S)-5-formyl-5,6,7,8-tetrahydropteroic acid at a pH of 4.5. Collect the precipitate by filtration, wash with water, and dry under vacuum over NaOH[8].

Caption: Workflow for the synthesis of 5-Formyltetrahydropteroic acid.

Analytical Characterization: Ensuring Purity and Identity

Accurate characterization of 5-Formyltetrahydropteroic acid is essential for its use in research and development. A combination of chromatographic and spectroscopic techniques is recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of 5-Formyltetrahydropteroic acid. A reported method utilizes a reverse-phase C18 column with UV detection[9].

HPLC Method Parameters:

| Parameter | Condition |

| Column | Zorbax Rx-C18, 150 mm x 4.6 mm i.d., 5 µm |

| Mobile Phase | Acetonitrile and 10 mM ammonium formate buffer (pH 3.7) |

| Gradient | Start at 6% acetonitrile, hold for 8 min, increase to 20% over 12 min, hold for 4 min, then return to 6% |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 20°C |

| Detection | UV at 290 nm |

Source: Adapted from a method for 5-formyltetrahydrofolate analysis[9].

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of the related compound (6S)-N5-formyltetrahydrofolic acid shows characteristic signals for the aromatic protons of the p-aminobenzoyl group, the pteridine ring protons, and the formyl proton. Similar resonances would be expected for 5-Formyltetrahydropteroic acid, with the absence of signals corresponding to the glutamate moiety.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is expected to show characteristic absorption bands for N-H, C=O (amide and carboxylic acid), and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry (MS): The exact mass of 5-Formyltetrahydropteroic acid is 344.1233 Da[1]. High-resolution mass spectrometry can be used to confirm the elemental composition.

Safe Handling and Storage: A Prerequisite for Reliable Science

Due to the inherent instability of reduced folates and the potential hazards associated with fine chemical powders, proper handling and storage procedures are critical.

Stability Considerations

5-Formyltetrahydropteroic acid is known to be unstable in basic solutions[4]. Its stability is also affected by pH and temperature. At acidic pH, it can interconvert to 5,10-methenyltetrahydrofolate[9]. For short-term storage of solutions, a slightly acidic to neutral pH is recommended. The use of antioxidants, such as ascorbic acid, can help to minimize oxidative degradation[9].

Safety Precautions

As with any chemical reagent, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling 5-Formyltetrahydropteroic acid. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder.

GHS Hazard Statements:

-

H317: May cause an allergic skin reaction.

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

Source: PubChem[1]

Recommended Storage

For long-term storage, 5-Formyltetrahydropteroic acid should be kept as a solid in a tightly sealed container at -20°C, protected from light and moisture[10].

Conclusion: A Molecule of Untapped Potential

5-Formyltetrahydropteroic acid, while chemically simple, occupies a strategically important position in the complex web of folate metabolism. Its role as a stable depot of one-carbon units underscores its significance in cellular proliferation and maintenance. A thorough understanding of its chemical properties, structure, and handling requirements, as outlined in this guide, is fundamental for any researcher or drug development professional seeking to explore its biological functions and potential therapeutic applications. As our comprehension of folate metabolism continues to evolve, so too will the importance of meticulously characterizing and utilizing key intermediates like 5-Formyltetrahydropteroic acid.

References

- Jägerstad, M., Jastrebova, J., & Witthöft, C. (2005). Stability of dietary 5-formyl-tetrahydrofolate and its determination by HPLC: A pilot study on impact of pH, temperature and antioxidants on analytical results. Food Chemistry, 90(4), 617-624.

-

Schircks Laboratories. (6R,S)-5-Formyl-5,6,7,8-tetrahydropteroic acid. [Link]

- Nguyen, M. T. (2016). Study on folate stability during thermal processing. Can Tho University Journal of Science, 4, 87-94.

-

PubChem. 5-Formyltetrahydropteroic acid. [Link]

-

ResearchGate. Pathway summarizing one-carbon metabolism. [Link]

- Ducker, G. S., & Rabinowitz, J. D. (2017). One-Carbon Metabolism in Health and Disease. Cell metabolism, 25(1), 27–42.

-

ResearchGate. The one-carbon metabolic pathway. [Link]

- Locasale, J. W. (2018). Serine, glycine and one-carbon units: cancer metabolism in full circle.

-

Schircks Laboratories. General instructions for working with pteridines. [Link]

- Cossins, E. A., & Chen, L. (1997). Folates and one-carbon metabolism in plants and fungi. Phytochemistry, 45(3), 437–452.

-

Royal Society of Chemistry. First completely chemical synthesis of [(6S)-N5-formyltetrahydropteroyl]poly γ-L-glutamic acid derivatives. [Link]

-

Beilstein Journal of Organic Chemistry. Search Results. [Link]

-

PubChem. 5-Formyltetrahydropteroic acid | C15H16N6O4. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. [Link]

-

Penta chemicals. Piperidine - SAFETY DATA SHEET. [Link]

- Newman, A. C., & Maddocks, O. D. K. (2017). Regulatory mechanisms of one-carbon metabolism enzymes. The FEBS journal, 284(10), 1539–1551.

-

Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. [Link]

- Blair, J. A., & Saunders, K. J. (1970). A simple method for the preparation of 5-methyltetrahydropteroylglutamic acid. The Biochemical journal, 119(3), 541–542.

-

Pharmaffiliates. CAS No : 4349-43-3 | Product Name : 5-Formyltetrahydropteroic Acid. [Link]

- Oettl, K., & Reibnegger, G. (2002). Pteridine derivatives as modulators of oxidative stress. Current drug metabolism, 3(3), 255–262.

- Shrestha, A. K., Arcot, J., & Paterson, J. (2009). Investigation on the Thermal Stability of Folic Acid and 5-Methyltetrahydrofolic. Journal of Food Science and Technology Nepal, 5, 27-37.

-

World Journal of Pharmaceutical Sciences. A Review on Analytical Method Development. [Link]

-

SIELC Technologies. HPLC Separation of 5-Methyltetrahydrofolic Acid and Degradation Products. [Link]

-

CIPAC. multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]

Sources

- 1. 5-Formyltetrahydropteroic acid | C15H16N6O4 | CID 135991838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-formyl-5,6,7,8-tetrahydropteroic acid | 4349-43-3 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. pH stability of individual folates during critical sample preparation steps in prevision of the analysis of plant folates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sj.ctu.edu.vn [sj.ctu.edu.vn]

- 6. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Definition, Process And Function Of One-Carbon Metabolism - Creative Proteomics [creative-proteomics.com]

- 8. schircks.ch [schircks.ch]

- 9. researchgate.net [researchgate.net]

- 10. 5-Formyltetrahydropteroic Acid | LGC Standards [lgcstandards.com]

An In-Depth Technical Guide to the Folate Biosynthesis Pathway in Bacteria: From Precursors to Bioactive Cofactors

Abstract

The bacterial folate biosynthesis pathway is a cornerstone of microbial physiology, responsible for the de novo synthesis of essential tetrahydrofolate (THF) cofactors. These cofactors are indispensable for one-carbon transfer reactions, which are critical for the synthesis of nucleotides, amino acids, and other vital cellular components. Unlike their mammalian hosts, which obtain folates from their diet, most bacteria rely on this intricate biosynthetic pathway for survival. This dependency makes the folate pathway an exceptionally attractive and well-validated target for the development of antimicrobial agents. This guide provides a comprehensive exploration of the enzymatic steps involved in the conversion of chorismate and GTP into dihydropteroate, the subsequent formation of tetrahydrofolate, and the generation of its crucial one-carbon derivatives, including formylated species. We will delve into the mechanistic details of each key enzyme, discuss the regulation of the pathway, present field-proven experimental protocols for its study, and highlight its significance in the ongoing search for novel antibacterial therapeutics.

Introduction: A Validated Target in Antimicrobial Drug Discovery

For decades, the folate biosynthesis pathway has been a successful target for antimicrobial therapy. The classic sulfonamide antibiotics, for instance, act by competitively inhibiting dihydropteroate synthase (DHPS), a key enzyme in the pathway. This success stems from a fundamental biochemical difference between bacteria and mammals: bacteria must synthesize their own folates, whereas mammals acquire them as vitamins from their diet. This inherent selectivity allows for the development of drugs that are toxic to bacteria while being harmless to the host.

The central product of this pathway is tetrahydrofolate (THF), the biologically active form of folate. THF and its derivatives, collectively known as the folate coenzymes, are essential for a variety of metabolic processes, most notably:

-

Purine and Thymidylate Synthesis: Providing one-carbon units for the de novo synthesis of DNA and RNA precursors.

-

Amino Acid Metabolism: Facilitating the interconversion of amino acids, such as the conversion of serine to glycine.

-

Initiation of Protein Synthesis: Donating a formyl group for the formation of N-formylmethionine in bacteria.

This guide will dissect the pathway in a logical progression, starting from the synthesis of the two primary precursor molecules—para-aminobenzoic acid (pABA) and the pterin moiety—and culminating in the formation of formylated THF derivatives. While the topic specifies "5-Formyltetrahydropteroic acid," it is important to clarify that the primary bioactive molecules are derivatives of tetrahydrofolate (which includes a glutamate residue). Tetrahydropteroic acid is the direct precursor to dihydrofolate. The guide will thoroughly cover the synthesis of the pteroate core and then explain the subsequent modifications that lead to the crucial family of formylated tetrahydrofolate cofactors.

The Biosynthetic Route: A Multi-Enzyme Assembly Line

The synthesis of dihydropteroate, the backbone of all folates, requires the convergence of two distinct branches of biosynthesis: the production of the pterin ring from GTP and the synthesis of para-aminobenzoic acid (pABA) from chorismate.

Branch A: Synthesis of the Pterin Moiety from GTP

The journey from the ubiquitous purine nucleotide GTP to the pterin precursor of folate involves a series of three enzymatic transformations.

-

GTP Cyclohydrolase I (GCH1 / FolE): This enzyme catalyzes the first and rate-limiting step in pterin synthesis. GCH1 orchestrates a complex reaction that involves the hydrolytic opening of the imidazole ring of GTP and subsequent rearrangement to form 7,8-dihydroneopterin triphosphate. The reaction also releases formate. In many bacteria, such as Escherichia coli, GCH1 is a homodecameric protein that utilizes a zinc ion in its active site for catalysis.

-

Dihydroneopterin Aldolase (FolB): Following the action of phosphatases that remove the triphosphate group, dihydroneopterin is acted upon by dihydroneopterin aldolase. This enzyme cleaves the three-carbon side chain of dihydroneopterin, releasing glycolaldehyde and yielding 6-hydroxymethyl-7,8-dihydropterin (HMDP). Unlike many other aldolases, bacterial FolB does not require a metal ion or the formation of a Schiff base with the substrate for its catalytic activity.

-

6-Hydroxymethyl-7,8-dihydropterin Pyrophosphokinase (HPPK / FolK): In the final step of this branch, HPPK catalyzes the transfer of a pyrophosphate group from ATP to HMDP. This reaction forms 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP), activating the hydroxymethyl group for the subsequent condensation reaction. The binding of ATP to HPPK induces a conformational change that creates the binding site for HMDP, indicating an ordered substrate binding mechanism.

Branch B: Synthesis of para-Aminobenzoic Acid (pABA) from Chorismate

pABA is synthesized from chorismate, a key branch-point intermediate in the shikimate pathway, which is also responsible for the synthesis of aromatic amino acids.

-

Aminodeoxychorismate Synthase (ADC Synthase / PabA & PabB): This enzyme complex converts chorismate into 4-amino-4-deoxychorismate (ADC). It is typically a heterodimer composed of two subunits:

-

PabA: A glutamine amidotransferase that hydrolyzes glutamine to produce ammonia.

-

PabB: The synthase component that binds chorismate and utilizes the ammonia generated by PabA to replace the hydroxyl group at the C4 position of chorismate.

-

-

Aminodeoxychorismate Lyase (ADC Lyase / PabC): PabC catalyzes the final step in pABA synthesis, which involves the elimination of pyruvate from ADC and the aromatization of the ring to form pABA.

Convergence: Formation of Dihydropteroate

The two branches of the pathway converge in a crucial condensation reaction catalyzed by Dihydropteroate Synthase (DHPS / FolP) . This enzyme joins DHPPP from the pterin branch with pABA to form 7,8-dihydropteroate, releasing pyrophosphate. The reaction is believed to proceed through an SN1 mechanism, where the pyrophosphate group of DHPPP departs first, creating a stabilized carbocation intermediate that is then attacked by the amino group of pABA. As the target of sulfonamide antibiotics, DHPS is one of the most extensively studied enzymes in this pathway.

Figure 1: The bacterial folate biosynthesis pathway. Key enzymes, substrates, and products are shown, highlighting the convergence of the pterin and pABA synthesis branches. Major drug targets are indicated in red.

From Dihydropteroate to Bioactive Folates

Dihydropteroate itself is not the final cofactor. It must undergo further modification to become the versatile one-carbon carrier, tetrahydrofolate.

-

Dihydrofolate Synthase (DHFS / FolC): This enzyme attaches one or more glutamate residues to dihydropteroate in an ATP-dependent reaction. The product is dihydrofolate (DHF). The addition of a polyglutamate tail is thought to increase the intracellular concentration of folates and enhance their affinity for folate-dependent enzymes.

-

Dihydrofolate Reductase (DHFR / FolA): DHFR is another critical enzyme in this pathway and a major target for antibacterial drugs like trimethoprim. It catalyzes the NADPH-dependent reduction of DHF to the biologically active 5,6,7,8-tetrahydrofolate (THF).

The One-Carbon Pool and Formylated Derivatives

Once THF is synthesized, it enters the "one-carbon pool," where it is modified by the addition of single carbon units at various oxidation states (formyl, methenyl, methylene, or methyl). These one-carbon units are attached to the N5 or N10 positions of THF.

The synthesis of 10-formyl-THF , a key donor for purine biosynthesis, is primarily accomplished by formyltetrahydrofolate synthetase . This enzyme catalyzes the ATP-dependent addition of a formyl group from formate to THF. 10-formyl-THF exists in equilibrium with 5,10-methenyl-THF , which can be subsequently converted to other one-carbon derivatives.

5-Formyl-THF (also known as folinic acid or leucovorin) is a stable form of reduced folate that can be converted back into the metabolically active 5,10-methenyl-THF. While the direct enzymatic synthesis of 5-formyltetrahydropteroic acid is not a primary metabolic route, the generation of 5-formyl-THF from the THF pool is a crucial aspect of folate metabolism, serving as a stable storage form of reduced folate.

Regulation of the Folate Pathway

To prevent the wasteful overproduction of folate cofactors, bacteria have evolved sophisticated regulatory mechanisms. These often involve feedback inhibition, where the end-products of the pathway inhibit the activity of early enzymes.

-

Feedback Inhibition: Dihydrofolate (DHF) and tetrahydrofolate (THF) have been shown to inhibit the activity of DHPS. This provides a direct mechanism to downregulate the pathway when sufficient folate is present.

-

Transcriptional Regulation: The expression of folate biosynthesis genes can also be controlled at the transcriptional level. For example, in some bacteria, the expression of the folE gene (encoding GCH1) is regulated by the methionine repressor (MetJ), linking folate metabolism to the availability of this essential amino acid.

Table 1: Key Enzymes in the Bacterial Folate Biosynthesis Pathway

| Enzyme Name (Gene) | EC Number | Substrate(s) | Product(s) | Role & Significance |

| GTP Cyclohydrolase I (FolE) | 3.5.4.16 | GTP | 7,8-Dihydroneopterin triphosphate, Formate | Catalyzes the first committed step in pterin synthesis. |

| Dihydroneopterin Aldolase (FolB) | 4.1.2.25 | 7,8-Dihydroneopterin | 6-Hydroxymethyl-7,8-dihydropterin (HMDP) | Cleaves the side chain to form the core pterin structure. |

| HPPK (FolK) | 2.7.6.3 | HMDP, ATP | DHPPP, AMP | Activates the pterin for condensation with pABA. |

| ADC Synthase (PabA/B) | 2.6.1.85 | Chorismate, Glutamine | 4-Amino-4-deoxychorismate (ADC) | Commits chorismate to the pABA branch. |

| ADC Lyase (PabC) | 4.1.3.38 | ADC | pABA, Pyruvate | Catalyzes the final step in pABA synthesis. |

| Dihydropteroate Synthase (DHPS / FolP) | 2.5.1.15 | DHPPP, pABA | 7,8-Dihydropteroate, Pyrophosphate | Key condensation step; target of sulfonamide antibiotics. |

| Dihydrofolate Synthase (DHFS / FolC) | 6.3.2.12 | 7,8-Dihydropteroate, Glutamate, ATP | Dihydrofolate (DHF), ADP | Adds the glutamate tail, essential for cofactor function. |

| Dihydrofolate Reductase (DHFR / FolA) | 1.5.1.3 | DHF, NADPH | Tetrahydrofolate (THF), NADP+ | Produces the active cofactor THF; target of trimethoprim. |

Experimental Protocols & Methodologies

Studying the folate biosynthesis pathway requires a robust set of biochemical and molecular tools. The following section outlines proven methodologies for characterizing the key enzymes and their inhibitors.

Expression and Purification of Folate Pathway Enzymes

Recombinant expression in E. coli is the standard method for obtaining pure, active enzymes for in vitro studies.

Step-by-Step Protocol: Recombinant Expression and Purification of DHPS

-

Gene Cloning: Amplify the folP gene from the bacterial species of interest using PCR. Clone the amplicon into a suitable expression vector (e.g., pET series) containing an N- or C-terminal polyhistidine (His) tag.

-

Transformation: Transform the expression plasmid into a competent E. coli expression strain, such as BL21(DE3).

-

Protein Expression: Grow the transformed cells in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1.0 mM. Continue incubation at a lower temperature (e.g., 18-25°C) for 16-20 hours to improve protein solubility.

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme). Lyse the cells using sonication on ice.

-

Purification: Clarify the lysate by ultracentrifugation. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with a buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. Elute the His-tagged DHPS protein with a high concentration of imidazole (e.g., 250-500 mM).

-

Quality Control: Assess the purity of the eluted protein by SDS-PAGE. Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. If necessary, perform a final polishing step using size-exclusion chromatography to remove aggregates and achieve higher purity.

Figure 2: Workflow for the recombinant expression and purification of DHPS.

In Vitro Enzyme Assays

Characterizing the kinetic properties of folate pathway enzymes and their response to inhibitors is crucial for drug development.

Protocol: A Continuous Spectrophotometric Assay for DHPS Activity

This widely used coupled assay measures DHPS activity by linking the production of its product, dihydropteroate, to the oxidation of NADPH by DHFR. The decrease in absorbance at 340 nm, corresponding to NADPH oxidation, provides a real-time measure of DHPS activity.

Reagents and Materials:

-

Purified DHPS enzyme

-

Purified DHFR enzyme (in excess)

-

Substrates: 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and pABA

-

Cofactor: NADPH

-

Assay Buffer: 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a master mix in the assay buffer containing DHFR (e.g., 1-2 µM), NADPH (e.g., 200 µM), and pABA (at a saturating concentration, e.g., 500 µM).

-

Add the master mix to the wells of the 96-well plate.

-

Add the test inhibitor (dissolved in DMSO, ensure final DMSO concentration is <1%) or DMSO control to the appropriate wells.

-

Add the purified DHPS enzyme to each well to a final concentration determined by optimization (e.g., 50-100 nM).

-

Incubate the plate at room temperature for 5 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate DHPPP (at varying concentrations for kinetic analysis).

-

Immediately place the plate in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 10-15 minutes).

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

-

Plot the reaction velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ. For inhibitor studies, calculate IC₅₀ values or determine the mechanism of inhibition using Lineweaver-Burk or Dixon plots.

Conclusion and Future Perspectives

The bacterial folate biosynthesis pathway remains a vital area of research for the development of new antimicrobial agents. Its absence in humans provides a clear therapeutic window, and the wealth of structural and mechanistic data available for its constituent enzymes offers a solid foundation for structure-based drug design. While resistance to classic antifolates like sulfonamides is a growing concern, it is often linked to specific mutations in the target enzyme, DHPS. A detailed understanding of these resistance mechanisms is fueling the search for next-generation inhibitors that can overcome these mutations. Furthermore, exploring other enzymes in the pathway, such as HPPK or GCH1, as potential drug targets could open up new avenues for combating drug-resistant bacteria. The combination of detailed biochemical characterization, high-throughput screening, and rational drug design ensures that this essential metabolic pathway will continue to be a promising source of novel antibacterial therapies.

References

-

Dihydropteroate synthase - Proteopedia, life in 3D. (2024). Retrieved from [Link]

-

Dihydropteroate synthase - M-CSA Mechanism and Catalytic Site Atlas. (n.d.). Retrieved from [Link]

- Hwang, K. Y., & Kim, H. S. (2023). Hypothetical Regulation of Folate Biosynthesis and Strategies for Folate Overproduction in Lactic Acid Bacteria. Preventive Nutrition and Food Science, 28(4), 369–378.

-

The folate biosynthesis pathway. The condensation of p-aminobenzoic... - ResearchGate. (n.d.). Retrieved from [Link]

- Yun, M. K., Wu, Y., Li, Z., Zhao, Y., Waddell, M. B., Ferreira, A. M., Lee, R. E., & Lee, R. E. (2012). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. Analytical Biochemistry, 421(1), 359–361.

- Hwang, K. Y., & Kim, H. S. (2023). Hypothetical Regulation of Folate Biosynthesis and Strategies for Folate Overproduction in Lactic Acid Bacteria. Preventive Nutrition and Food Science, 28(4), 369–378.

-

Dihydropteroate synthase (DHPS) joins 6-hydroxymethyl-7,8-dihydropterin... - ResearchGate. (n.d.). Retrieved from [Link]

- Estrada, A., Wright, D. L., & Anderson, A. C. (2014). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. ACS Chemical Biology, 9(10), 2326–2334.

-

Global Health: Antimicrobial Resistance: Folate Synthesis - PDB-101. (n.d.). Retrieved from [Link]

-

Dihydropteroate synthase - Wikipedia. (n.d.). Retrieved from [Link]

- A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. (2012). Analytical Biochemistry, 421(1), 359-361.

- The folic acid biosynthesis pathway in bacteria: Evaluation of potential for antibacterial drug discovery. (2002). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1597(2), 198-210.

The Pivotal Role of 5-Formyltetrahydropteroic Acid in One-Carbon Metabolism: A Technical Guide for Researchers and Drug Development Professionals

Abstract

5-Formyltetrahydropteroic acid, more commonly known as 5-formyltetrahydrofolate (5-CHO-THF) or its pharmacologically active form, folinic acid (leucovorin), is a critical intermediate in the intricate network of one-carbon metabolism. While often considered a stable storage form of folate, its roles extend far beyond mere reservoir function. 5-CHO-THF is a key regulator of enzymatic activity, a crucial component in chemotherapeutic strategies, and a central player in the pathophysiology of several metabolic disorders. This technical guide provides an in-depth exploration of the biochemistry, analytical methodologies, and clinical relevance of 5-CHO-THF, tailored for researchers, scientists, and drug development professionals. We will delve into the enzymatic pathways governing its synthesis and catabolism, detail robust protocols for its quantification, and discuss its multifaceted interactions within the cellular environment.

Introduction to One-Carbon Metabolism and the Folate Cycle

One-carbon metabolism comprises a series of interconnected biochemical pathways that mediate the transfer of one-carbon units in various oxidation states. These pathways are fundamental to numerous cellular processes, including the biosynthesis of purines and thymidylate for DNA replication and repair, the remethylation of homocysteine to methionine, and the regulation of epigenetic modifications. The central carriers of these one-carbon units are derivatives of tetrahydrofolate (THF), the biologically active form of folate (Vitamin B9).

The folate cycle orchestrates the interconversion of various THF derivatives, each carrying a one-carbon unit at a specific oxidation level. Key players in this cycle include 5,10-methylenetetrahydrofolate (5,10-CH2-THF), 5,10-methenyltetrahydrofolate (5,10-CH=THF), 10-formyltetrahydrofolate (10-CHO-THF), and the subject of this guide, 5-formyltetrahydrofolate (5-CHO-THF).

The Biochemical Crossroads: Synthesis and Catabolism of 5-Formyltetrahydrofolate

5-CHO-THF occupies a unique position within the folate cycle, participating in what is often termed a "futile cycle" with 5,10-methenyltetrahydrofolate. This cycle is anything but futile, however, as it provides a sophisticated mechanism for regulating the flux of one-carbon units.

Formation of 5-Formyltetrahydrofolate

The primary route for the synthesis of 5-CHO-THF is the hydrolysis of 5,10-methenyltetrahydrofolate. This reaction is catalyzed by the enzyme serine hydroxymethyltransferase (SHMT) , which exhibits a secondary catalytic activity in addition to its canonical role in the reversible conversion of serine and THF to glycine and 5,10-methylenetetrahydrofolate.[1] The formation of 5-CHO-THF is particularly significant as its polyglutamated forms are potent inhibitors of SHMT, creating a feedback regulatory loop.[2][3]

The Futile Cycle and the Role of MTHFS

Once formed, 5-CHO-THF can be converted back to 5,10-methenyltetrahydrofolate in an irreversible, ATP-dependent reaction catalyzed by 5,10-methenyltetrahydrofolate synthetase (MTHFS) .[4][5] This enzyme is the only known pathway for the metabolic utilization of 5-CHO-THF, effectively reintegrating it into the active one-carbon pool.[6] The interplay between SHMT and MTHFS activities dictates the intracellular concentration of 5-CHO-THF, thereby influencing the overall flux of one-carbon metabolism.[7]

Figure 1: The central role of 5-Formyl-THF in the folate cycle.

Analytical Methodologies for the Quantification of 5-Formyltetrahydrofolate

Accurate quantification of 5-CHO-THF in biological matrices is essential for both basic research and clinical applications. However, the inherent instability and potential for interconversion of folate species present significant analytical challenges.[8] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive measurement of 5-CHO-THF.

Sample Preparation: A Critical Step for Accurate Quantification

The primary challenge in folate analysis is preventing the degradation and interconversion of different folate vitamers during sample extraction and processing.[9]

Table 1: Key Considerations for Sample Preparation

| Parameter | Recommendation | Rationale |

| Antioxidants | Inclusion of ascorbic acid and/or 2-mercaptoethanol in extraction buffers.[10] | Folates are susceptible to oxidation. Antioxidants preserve the reduced state of THF derivatives. |

| pH Control | Maintain a near-neutral pH during extraction.[9] | Acidic conditions can promote the interconversion of 5,10-methenyl-THF and 5-formyl-THF.[11] |

| Temperature | Perform all steps on ice or at 4°C.[11] | Low temperatures minimize enzymatic activity and chemical degradation. |

| Light Exposure | Protect samples from light. | Folates are light-sensitive. |

| Enzymatic Digestion | Treatment with rat serum or recombinant γ-glutamyl hydrolase (conjugase).[12] | Intracellular folates are polyglutamylated. Deconjugation to monoglutamate forms is necessary for accurate LC-MS/MS analysis. |

| Internal Standards | Use of stable isotope-labeled internal standards (e.g., ¹³C₅-5-CHO-THF).[13] | Corrects for matrix effects and variations in extraction efficiency and instrument response. |

Detailed Protocol: Extraction and Quantification of 5-CHO-THF from Mammalian Cells by LC-MS/MS

This protocol provides a robust method for the analysis of 5-CHO-THF and other folate species from cultured mammalian cells.

Materials:

-

Extraction Buffer: 50:50 Methanol:Water containing 25 mM sodium ascorbate and 25 mM ammonium acetate, pH 7.0.[12]

-

Wash Buffer: 30 mM ascorbic acid in 25 mM ammonium acetate, pH 4.0.[12]

-

Elution Buffer: 50:50 Methanol:Water containing 0.5% 2-mercaptoethanol and 25 mM ammonium acetate, pH 7.0.[12]

-

Rat Serum (charcoal-stripped to remove endogenous folates).

-

Solid Phase Extraction (SPE) Columns (e.g., Bond Elut-PH).

-

Stable isotope-labeled internal standards.

Procedure:

-

Cell Harvesting: Aspirate culture medium and immediately add 1 mL of ice-cold Extraction Buffer per 10 cm dish. Scrape cells and transfer the cell suspension to a microcentrifuge tube.

-

Protein Precipitation: Heat the samples at 60°C for 5 minutes to denature proteins. Centrifuge at 16,000 x g for 5 minutes at 4°C.[12]

-

Deconjugation: Transfer the supernatant to a new tube and dry under a stream of nitrogen. Resuspend the pellet in 450 µL of potassium phosphate buffer (50 mM, pH 7.0) containing 30 mM ascorbic acid and 0.5% 2-mercaptoethanol. Add 25 µL of pre-treated rat serum and incubate at 37°C for 2 hours.[12]

-

Solid Phase Extraction (SPE):

-

Condition the SPE column with 1 mL of methanol followed by 1 mL of Wash Buffer.

-

Adjust the sample pH to 4.0 with formic acid and load onto the conditioned SPE column.

-

Wash the column with 1 mL of Wash Buffer.

-

Elute the folates with 400 µL of Elution Buffer.[12]

-

-

LC-MS/MS Analysis:

-

Inject the eluate onto a C18 reverse-phase column.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).

-

Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify 5-CHO-THF and other folate species based on their specific precursor-to-product ion transitions.

-

Figure 2: Workflow for the extraction of 5-Formyl-THF.

Clinical and Pharmacological Significance of 5-Formyltetrahydrofolate

The unique biochemical properties of 5-CHO-THF underpin its critical roles in both health and disease, as well as its application in pharmacology.

Leucovorin Rescue in Methotrexate Chemotherapy

Methotrexate is a potent anticancer agent that inhibits dihydrofolate reductase (DHFR), the enzyme responsible for reducing dihydrofolate to THF. This blockade depletes the cellular pool of reduced folates, leading to cell death. High-dose methotrexate therapy is highly effective but can cause severe toxicity to healthy, rapidly dividing cells.

Folinic acid (as leucovorin) is administered as a "rescue" agent following high-dose methotrexate. Since 5-CHO-THF is downstream of the DHFR-catalyzed step, it can replenish the reduced folate pool, allowing for the resumption of DNA and RNA synthesis in normal cells.[14]

Potentiation of 5-Fluorouracil (5-FU) Activity

In contrast to its role in methotrexate rescue, folinic acid is used to enhance the cytotoxicity of the chemotherapeutic agent 5-fluorouracil (5-FU). 5-FU is a pyrimidine analog that, once converted to fluorodeoxyuridine monophosphate (FdUMP), inhibits thymidylate synthase (TS), a key enzyme in DNA synthesis.

5-CHO-THF is metabolized intracellularly to 5,10-methylenetetrahydrofolate. This folate derivative forms a stable ternary complex with FdUMP and thymidylate synthase, leading to prolonged inhibition of the enzyme and enhanced cancer cell death.[15][16]

Inborn Errors of Metabolism: MTHFS Deficiency

Deficiency of 5,10-methenyltetrahydrofolate synthetase (MTHFS) is a rare autosomal recessive disorder of folate metabolism. The inability to convert 5-CHO-THF back to 5,10-methenyl-THF leads to a significant accumulation of 5-CHO-THF in cells and bodily fluids.[17] This accumulation is believed to be a primary contributor to the pathophysiology of the disease, which includes severe neurological impairment, microcephaly, and epilepsy.[18] The elevated 5-CHO-THF levels can inhibit other folate-dependent enzymes, such as SHMT, further disrupting one-carbon metabolism.[17]

Cerebral Folate Deficiency

Cerebral folate deficiency (CFD) is a neurological disorder characterized by low levels of 5-methyltetrahydrofolate (the primary folate in the central nervous system) in the cerebrospinal fluid, despite normal systemic folate levels.[15] One of the causes of CFD is the presence of autoantibodies against the folate receptor alpha (FRα), which impairs folate transport across the blood-brain barrier.

Folinic acid is a primary treatment for CFD because it can cross the blood-brain barrier through the reduced folate carrier and other transporters, bypassing the dysfunctional FRα.[16][19] Once in the brain, it is converted to other active folate forms, restoring one-carbon metabolism and often leading to significant clinical improvement, particularly when initiated early.[4][20]

The Expanding Interactome of 5-Formyltetrahydrofolate

Recent research has begun to uncover a broader range of protein interactions for 5-CHO-THF beyond the canonical enzymes of one-carbon metabolism. While much of this work has been pioneered in plant models, it provides a valuable framework for understanding the potential regulatory roles of 5-CHO-THF in mammalian systems.

Affinity proteomics studies using 5-CHO-THF-derived probes have identified interactions with proteins involved in:

-

Nitrogen Metabolism: In Arabidopsis thaliana, 5-CHO-THF was found to interact with and inhibit glutamine synthetase, suggesting a direct link between one-carbon and nitrogen metabolism.[21][22]

-

Folate Biosynthesis: 5-CHO-THF can bind to and inhibit dihydrofolate reductase-thymidylate synthase (DHFR-TS), indicating a feedback mechanism for regulating its own synthesis.[22]

-

Carbohydrate Metabolism and Photosynthesis: Interactions with enzymes in these pathways suggest a broader coordination of cellular metabolism by folate derivatives.[21]

These findings suggest that 5-CHO-THF may act as a signaling molecule, modulating the activity of various metabolic pathways in response to the cell's one-carbon status. Further investigation into the mammalian interactome of 5-CHO-THF is a promising area for future research.

Future Directions and Conclusion

5-Formyltetrahydropteroic acid is far more than a passive storage molecule. It is a dynamic and crucial regulator of one-carbon metabolism, with profound implications for cellular health, disease, and pharmacology. Future research should focus on:

-

Elucidating the complete mammalian interactome of 5-CHO-THF to uncover novel regulatory functions.

-

Developing more sophisticated analytical techniques to probe the subcellular localization and dynamics of 5-CHO-THF in real-time.

-

Designing novel therapeutic strategies that target the enzymes of the 5-CHO-THF futile cycle for the treatment of cancer and metabolic disorders.

A deeper understanding of the multifaceted roles of 5-CHO-THF will undoubtedly open new avenues for therapeutic intervention and provide a more complete picture of the intricate regulation of cellular metabolism.

References

-

Cerebral folate deficiency. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

-

Cerebral folate deficiency. (2023, November 13). In Wikipedia. Retrieved January 21, 2026, from [Link]

- Boarman, D. M., & Allegra, C. J. (1992). Intracellular metabolism of 5-formyltetrahydrofolate in human breast and colon cell lines. Cancer Research, 52(1), 36–44.

- Stover, P., & Schirch, V. (1991). 5-Formyltetrahydrofolate polyglutamates are slow tight binding inhibitors of serine hydroxymethyltransferase. Journal of Biological Chemistry, 266(3), 1543-1550.

- Mini, E., Trave, F., Rustum, Y. M., & Bertino, J. R. (1990). Enhancement of the antitumor effects of 5-fluorouracil by folinic acid. Pharmacology & Therapeutics, 47(1), 1–19.

-

Cerebral folate deficiency. (n.d.). MedLink Neurology. Retrieved January 21, 2026, from [Link]

-

UCLA Health. (n.d.). Folinic Acid, Cerebral Folate Deficiency and Autism FAQ. Retrieved January 21, 2026, from [Link]

- Roth, B., Hultquist, M. E., Fahrenbach, M. J., Cosulich, D. B., & Smith, J. M., Jr. (1952). The Synthesis of Leucovorin. Journal of the American Chemical Society, 74(13), 3247–3252.

-

Synthesis of leucovorin. (n.d.). PrepChem.com. Retrieved January 21, 2026, from [Link]

- Boarman, D. M., & Allegra, C. J. (1992). Intracellular metabolism of 5-formyl tetrahydrofolate in human breast and colon cell lines. Cancer Research, 52(1), 36-44.

- Stover, P., & Schirch, V. (1990). Serine hydroxymethyltransferase catalyzes the hydrolysis of 5,10-methenyltetrahydrofolate to 5-formyltetrahydrofolate. Journal of Biological Chemistry, 265(24), 14227–14233.

- Wisowaty, J. C., & Swaringen, R. A., Jr. (1985). U.S. Patent No. 4,500,711. Washington, DC: U.S.

- Li, X., et al. (2021). The 5-formyl-tetrahydrofolate proteome links folates with C/N metabolism and reveals feedback regulation of folate biosynthesis. The Plant Cell, 33(10), 3367-3385.

- Li, X., et al. (2021). The 5-formyl-tetrahydrofolate proteome links folates with C/N metabolism and reveals feedback regulation of folate biosynthesis. Plant Cell, 33(10), 3367-3385.

- Crawford, M. L., et al. (2023). Pre-analytical conditions influencing analysis of folate in dried plasma microsamples. Clinical Biochemistry, 109, 10-16.

- Lu, W., et al. (2017). An LC-MS Chemical Derivatization Method for the Measurement of Five Different One-carbon States of Cellular Tetrahydrofolate. Analytical and Bioanalytical Chemistry, 409(29), 6795-6804.

- Crawford, M. L., et al. (2023). Pre-analytical conditions influencing analysis of folate in dried plasma microsamples. Clinical Biochemistry, 109, 10-16.

- Field, M. S., et al. (2007). Inhibition of 5,10-Methenyltetrahydrofolate Synthetase. Archives of Biochemistry and Biophysics, 459(1), 110-116.

- Reed, M. C., et al. (2019). The 5-formyltetrahydrofolate futile cycle reduces pathway stochasticity in an extended hybrid-stochastic model of folate-mediated one-carbon metabolism. Scientific Reports, 9(1), 4344.

- Zhao, R., et al. (2015). The impact of 5-formyltetrahydrofolate on the anti-tumor activity of pralatrexate, as compared to methotrexate, in HeLa Cells in vitro. Cancer Chemotherapy and Pharmacology, 75(4), 819-826.

- Wang, L., et al. (2015). Simultaneous quantitation of folic acid and 5-methyltetrahydrofolic acid in human plasma by HPLC–MS/MS and its application to a pharmacokinetic study.

- A kind of preparation method of l-leucovorin calcium impurities and impurity calcium salt. (2019).

- Jastrebova, J., et al. (2006). Stability of dietary 5-formyl-tetrahydrofolate and its determination by HPLC: A pilot study on impact of pH, temperature and antioxidants on analytical results. Food Chemistry, 99(4), 793-800.

- Gebrehiwot, N. T., et al. (2025). Challenges of folate species analysis in food and biological matrices by liquid chromatography-tandem mass spectrometery. Journal of Pharmaceutical and Biomedical Analysis, 249, 116248.

- Midttun, Ø., et al. (2009). Liquid Chromatography-Tandem Mass Spectrometry Analysis of Folate and Folate Catabolites in Human Serum. Clinical Chemistry, 55(6), 1147-1155.

- Rodan, L. H., et al. (2018). 5,10-methenyltetrahydrofolate synthetase deficiency causes a neurometabolic disorder associated with microcephaly, epilepsy, and cerebral hypomyelination. Molecular Genetics and Metabolism, 125(1-2), 117-124.

- Smulders, Y. M., et al. (2017). Folic Acid Impairs the Uptake of 5-Methyltetrahydrofolate in Human Umbilical Vascular Endothelial Cells. Journal of Cardiovascular Pharmacology, 70(4), 271-275.

- Goyer, A., et al. (2005). 5-Formyltetrahydrofolate is an inhibitory but well tolerated metabolite in Arabidopsis leaves. Journal of Biological Chemistry, 280(28), 26137-26142.

- Pfeiffer, C. M., et al. (2012). The loss of 5-methyltetrahydrofolate in human serum under suboptimal preanalytical conditions can only partially be recovered by an oxidation product. The Journal of Nutrition, 142(4), 762-768.

- Zhang, Y., et al. (2023). The dose–response associations of folate, THF, and 5‐MTHF with overall cancer risk. Cancer Medicine, 12(20), 20516-20526.

- Giardina, G., et al. (2018). Human Cytosolic and Mitochondrial Serine Hydroxymethyltransferase Isoforms in Comparison: Full Kinetic Characterization and Substrate Inhibition Properties. Biochemistry, 57(51), 6938-6948.

- Lee, S., et al. (2017). 5-Formyltetrahydrofolate promotes conformational remodeling in a methylenetetrahydrofolate reductase active site and inhibits its activity. Journal of Biological Chemistry, 292(48), 19640-19650.

- Kumar, S., et al. (2025).

- Fazili, Z., et al. (2013). A high-throughput LC-MS/MS method suitable for population biomonitoring measures five serum folate vitamers and one oxidation product. Analytical and Bioanalytical Chemistry, 405(13), 4549-4560.

- Ducker, G. S., & Rabinowitz, J. D. (2021). A Review of Small-Molecule Inhibitors of One-Carbon Enzymes: SHMT2 and MTHFD2 in the Spotlight.

- Christensen, K. E., et al. (2020).

- Imbard, A., et al. (2013). Characterization of folic acid, 5-methyltetrahydrofolate and synthetic folinic acid in the high-affinity folate transporters: impact on pregnancy and development. Journal of Inherited Metabolic Disease, 36(5), 849-856.

- Momb, J., et al. (2018). Quantification of Cellular Folate Species by LC-MS after Stabilization by Derivatization. Analytical Chemistry, 90(12), 7243-7250.

-

Folinic acid. (2023, December 1). In Wikipedia. Retrieved January 21, 2026, from [Link]

- Thermo Fisher Scientific. (n.d.). LC-MS-MS Quantitative Analysis of 12 Retinoids, Derivatives and Metabolites in Serum for Clinical Research Use.

-

MTHFS methenyltetrahydrofolate synthetase [Homo sapiens (human)]. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

The reaction catalyzed by the enzyme, 5,10-methenyltetrahydrofolate... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Intracellular metabolism of 5-formyl tetrahydrofolate in human breast and colon cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Formyltetrahydrofolate is an inhibitory but well tolerated metabolite in Arabidopsis leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medlink.com [medlink.com]

- 5. researchgate.net [researchgate.net]

- 6. MTHFS methenyltetrahydrofolate synthetase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. The 5-formyltetrahydrofolate futile cycle reduces pathway stochasticity in an extended hybrid-stochastic model of folate-mediated one-carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Challenges of folate species analysis in food and biological matrices by liquid chromatography-tandem mass spectrometery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Simultaneous quantitation of folic acid and 5-methyltetrahydrofolic acid in human plasma by HPLC–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An LC-MS Chemical Derivatization Method for the Measurement of Five Different One-carbon States of Cellular Tetrahydrofolate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. stacks.cdc.gov [stacks.cdc.gov]

- 14. researchgate.net [researchgate.net]

- 15. Cerebral folate deficiency - Wikipedia [en.wikipedia.org]

- 16. uclahealth.org [uclahealth.org]

- 17. 5,10-methenyltetrahydrofolate synthetase deficiency causes a neurometabolic disorder associated with microcephaly, epilepsy, and cerebral hypomyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Human Cytosolic and Mitochondrial Serine Hydroxymethyltransferase Isoforms in Comparison: Full Kinetic Characterization and Substrate Inhibition Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. corticacare.com [corticacare.com]

- 20. Cerebral folate deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The 5-formyl-tetrahydrofolate proteome links folates with C/N metabolism and reveals feedback regulation of folate biosynthesis | Publicación [silice.csic.es]

- 22. The 5-formyl-tetrahydrofolate proteome links folates with C/N metabolism and reveals feedback regulation of folate biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 5-Formyltetrahydropteroic Acid as a Folic Acid Impurity

Abstract

Folic acid (Vitamin B9) is a critical synthetic folate used in dietary supplements and fortified foods to prevent neural tube defects and support overall cell growth.[1][2] The stability and purity of folic acid are paramount for its safety and efficacy. This guide provides a comprehensive technical overview of 5-Formyltetrahydropteroic acid, a potential impurity and degradation product of folic acid.[2][3] We will delve into its chemical identity, formation pathways, and its analytical detection and quantification. This document serves as a crucial resource for researchers, quality control analysts, and drug development professionals dedicated to ensuring the quality of folic acid products.

Introduction: The Imperative of Folic Acid Purity

Folic acid is metabolized in the body to tetrahydrofolic acid, an essential co-factor in vital biochemical processes, including DNA synthesis and repair.[4] Given its role, especially in fetal development, the presence of impurities can have significant implications.[1] Impurities can arise from the manufacturing process, degradation due to environmental factors like light, temperature, and pH, or interactions with other components in a formulation.[1][5]

Among the spectrum of potential impurities, formylated derivatives represent a class of compounds that warrant close examination. This guide focuses specifically on 5-Formyltetrahydropteroic acid, a compound structurally related to both folic acid and the biologically active folinic acid.[3][6] Understanding its profile is key to controlling its presence in folic acid preparations.

Chemical Profile: Folic Acid and its Formylated Analogue

To appreciate the significance of 5-Formyltetrahydropteroic acid as an impurity, it is essential to understand its structure in relation to the parent molecule, folic acid.

Folic Acid is composed of three key moieties:

5-Formyltetrahydropteroic Acid is structurally distinct in two primary ways:

-

It is a derivative of pteroic acid, meaning it lacks the L-glutamic acid tail .

-

It features a formyl group (-CHO) at the N5 position of the reduced pteridine ring.[3][6][9][10][11]

The molecular formula for 5-Formyltetrahydropteroic acid is C15H16N6O4, with a molecular weight of approximately 344.33 g/mol .[2][3][9][10][11][12]

Diagram: Comparative Chemical Structures

The following diagram illustrates the structural differences between Folic Acid, Pteroic Acid, and 5-Formyltetrahydropteroic Acid.

Caption: Comparative structures of Folic Acid, Pteroic Acid, and the impurity.

Formation Pathways and Degradation

5-Formyltetrahydropteroic acid can be considered both a process-related impurity and a degradation product.

-

Process-Related: It may arise during the synthesis of folic acid if precursors are not fully reacted or if side reactions occur.

-

Degradation Product: Folic acid is susceptible to degradation under various conditions.[5] Hydrolysis can cleave the glutamic acid moiety to form pteroic acid.[4] Subsequent oxidation and formylation, potentially influenced by light, oxygen, and pH, can lead to the formation of formylated derivatives.[13][14][15] Studies have shown that folic acid degrades in aqueous solutions, particularly under acidic conditions and when exposed to UV radiation, to form products like pterine-6-carboxylic acid and p-aminobenzoyl-L-glutamic acid.[15][16]

Analytical Methodologies for Detection and Quantification

The robust detection and quantification of impurities are cornerstones of pharmaceutical quality control. High-Performance Liquid Chromatography (HPLC) is the predominant technique for analyzing folic acid and its related substances.[1][7][15]

Principle of the HPLC Method

A stability-indicating HPLC method, typically employing reverse-phase chromatography with a C8 or C18 column, is used to separate folic acid from its impurities.[17][18][19] The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile phase. Detection is commonly achieved using a UV-Vis detector, as the pterin ring structure of folic acid and its analogues exhibits strong UV absorbance.[7][17] Mass spectrometry (MS) can also be coupled with HPLC for definitive identification and sensitive quantification.[1][20][21]

Experimental Protocol: A Self-Validating HPLC-UV System

This protocol outlines a typical isocratic HPLC method designed for the simultaneous determination of folic acid and its potential impurities. The causality behind each step is explained to ensure a self-validating system.

Objective: To separate and quantify 5-Formyltetrahydropteroic acid in a folic acid active pharmaceutical ingredient (API) or finished product.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents and Materials:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (analytical grade)

-

Phosphoric acid (analytical grade)

-

Ultrapure water

-

Reference standards for Folic Acid and 5-Formyltetrahydropteroic acid.

Methodology:

-

Mobile Phase Preparation:

-

Buffer: Prepare a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate) and adjust the pH to a slightly acidic or neutral range (e.g., pH 6.0-6.8) with phosphoric acid.

-

Rationale: The pH of the mobile phase is critical for controlling the ionization state of the acidic and basic functional groups in folic acid and its impurities, thereby influencing their retention times and peak shapes.

-

-

Mobile Phase Composition: A typical mobile phase could be a mixture of the phosphate buffer and an organic modifier like methanol or acetonitrile (e.g., 88:12 v/v buffer:methanol).[18]

-

Rationale: The organic modifier is adjusted to achieve optimal separation (resolution) between the folic acid peak and the impurity peaks within a reasonable run time.

-

-

-

Standard Solution Preparation:

-

Accurately weigh and dissolve the reference standards of Folic Acid and 5-Formyltetrahydropteroic acid in a suitable solvent (e.g., a small amount of 0.1 M NaOH followed by dilution with the mobile phase) to create stock solutions.

-

Perform serial dilutions to prepare working standards at various concentrations to establish a calibration curve.

-

-

Sample Preparation:

-

Accurately weigh a portion of the folic acid sample (API or powdered tablets).

-

Dissolve the sample in the same solvent used for the standards, using sonication if necessary to ensure complete dissolution.[4]

-

Filter the solution through a 0.45 µm syringe filter to remove particulates before injection.

-

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm.

-

Flow Rate: 1.0 mL/min.[19]

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.[18]

-

Detection Wavelength: 280 nm.[18]

-

Rationale: 280 nm is a common wavelength for detecting folic acid and its related substances, providing good sensitivity for the pterin chromophore.

-

-

-

Data Analysis and System Suitability:

-

Quantification: Calculate the amount of 5-Formyltetrahydropteroic acid in the sample by comparing its peak area to the calibration curve generated from the reference standards.

-

System Suitability: Before sample analysis, inject a system suitability standard containing both folic acid and the impurity. The system is deemed suitable if parameters like resolution between peaks, theoretical plates, and peak asymmetry are within predefined limits. This ensures the chromatographic system is performing correctly.

-

Diagram: Analytical Workflow

This diagram outlines the logical flow of the analytical process for impurity determination.

Caption: Workflow for HPLC-based impurity analysis.

Biological and Toxicological Significance

The presence of impurities in a pharmaceutical product can potentially affect its safety and efficacy. While specific toxicological data for 5-Formyltetrahydropteroic acid is not extensively documented in mainstream literature, general principles of toxicology for structurally related compounds can be considered.

-

Metabolic Interference: As a structural analogue, 5-Formyltetrahydropteroic acid could potentially compete with folic acid or its active metabolites for binding sites on enzymes involved in one-carbon metabolism.[22]

-

Reduced Efficacy: The presence of this and other impurities reduces the overall purity of the active ingredient, which could impact the therapeutic dose.

-

Unknown Effects: The primary concern with any uncharacterized impurity is its unknown toxicological profile. High doses of folic acid itself can have adverse effects, such as masking the symptoms of vitamin B12 deficiency, which can lead to irreversible neurological damage.[23][24] Therefore, controlling impurities is a critical aspect of risk management.

Regulatory Context and Specifications

Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) establish stringent limits for impurities in APIs and finished pharmaceutical products.[1][7] While 5-Formyltetrahydropteroic acid may not be listed as a specified impurity in all pharmacopeial monographs for folic acid, general guidelines for controlling unspecified impurities would apply. Manufacturers are required to identify and control any impurity present above a certain threshold (typically 0.10%).

Conclusion

5-Formyltetrahydropteroic acid represents a chemically plausible and significant impurity in folic acid preparations. Its control is essential for ensuring the quality, safety, and efficacy of products vital for public health. A thorough understanding of its chemical nature, formation pathways, and a robust, validated analytical methodology, such as the HPLC method detailed in this guide, are indispensable tools for professionals in the pharmaceutical and nutritional sciences. Continuous vigilance and adherence to rigorous quality control standards are paramount in delivering pure and effective folic acid to the public.

References

-

Detection, isolation, and characterization of a novel impurity from several folic acid products. (2022). Journal of Zhejiang University-SCIENCE B, 23(7), 596-608. [Link]

-

The proposed degradation pathway of folic acid (FA) (A) and 5-methyltetrahydrofolate (MTFA) (B) during storage. (n.d.). ResearchGate. [Link]

-

Toxicity of folic acid analogs in cultured human cells: a microtiter assay for the analysis of drug competition. (1986). Cancer Treatment Reports, 70(5), 615-621. [Link]

-

High performance liquid chromatographic determination of folic acid and its photodegradation products in the presence of riboflavin. (1997). Journal of Pharmaceutical and Biomedical Analysis, 16(1), 95-99. [Link]

-

Identification of photoproducts of folic acid and its degradation pathways in aqueous solution. (2020). Journal of Photochemistry and Photobiology A: Chemistry, 388, 112191. [Link]

-

Derivatization-Based Liquid Chromatography–Tandem Mass Spectrometry Method for Quantification of Folate Species: A Cost-Effective Method for the Health Food Industry. (2023). ACS Food Science & Technology. [Link]

-

Folate, folic acid, and chemotherapy-induced toxicities: A systematic literature review. (2023). Critical Reviews in Oncology/Hematology, 188, 104061. [Link]

-

Stability of folic acid under several parameters. (2016). European Journal of Pharmaceutical Sciences, 93, 161-169. [Link]

-

5-FORMYLTETRAHYDROPTEROIC ACID. (n.d.). precisionFDA. [Link]

-

Degradation of folic acid in fortified vitamin juices during long term storage. (2015). Journal of Food Composition and Analysis, 41, 1-6. [Link]

-

FOLIC ACID – STATEMENT ON THE TOLERABLE UPPER LEVEL (TUL). (n.d.). Committee on Toxicity of Chemicals in Food, Consumer Products and the Environment. [Link]

-

Folate, folic acid, and chemotherapy-induced toxicities: A systematic literature review. (2023). ResearchGate. [Link]

-

What are the effects of folic acid toxicity? (n.d.). Dr.Oracle. [Link]

-

Photodegradation of folic acid in aqueous solution. (1999). Journal of Pharmaceutical and Biomedical Analysis, 19(3-4), 269-275. [Link]

-

Folic Acid Impurities and Related Compound. (n.d.). Veeprho. [Link]

-

DETERMINATION OF IMPURITIES IN PHARMACEUTICAL PREPARATIONS CONTAINING FOLIC ACID. (2006). Acta Poloniae Pharmaceutica, 63(5), 391-394. [Link]

-

5-Formyltetrahydropteroic acid. (n.d.). PubChem. [Link]

-

Determination of 5-methyltetrahydrofolic acid and folic acid in citrus juices using stable isotope dilution-mass spectrometry. (2003). Journal of Agricultural and Food Chemistry, 51(14), 4079-4082. [Link]

-

Analysis of Folate by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. (2003). Bulletin of the Korean Chemical Society, 24(9), 1334-1336. [Link]

-

folic acid and its Impurities. (n.d.). Pharmaffiliates. [Link]

-

Purity determination and uncertainty evaluation of folic acid by mass balance method. (2017). ResearchGate. [Link]

-

A stability-indicating HPLC method for determination of folic acid and its related substances in tablets. (2020). Macedonian Pharmaceutical Bulletin, 66(1), 37-47. [Link]

-

Determination of impurities in pharmaceutical preparations containing folic acid. (2006). ResearchGate. [Link]

-

An Evaluation of Procedures for the Determination of Folic acid in Food by HPLC. (n.d.). GOV.UK. [Link]

-

Determination of impurities in pharmaceutical preparations containing folic acid. (2006). Semantic Scholar. [Link]

-

Analysis of Folic Acid and Related Impurities. (n.d.). SIELC Technologies. [Link]

- Method for detecting content of folic acid impurity D. (2020).

-

Folic Acid Impurities. (n.d.). SynZeal. [Link]

-

Folic Acid. (2011). USP. [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 5-formyl-5,6,7,8-tetrahydropteroic acid CAS#: 4349-43-3 [m.chemicalbook.com]

- 4. ptfarm.pl [ptfarm.pl]

- 5. Stability of folic acid under several parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-Formyl-5,6,7,8-tetrahydropteroic acid - Daicel Pharma Standards [daicelpharmastandards.com]

- 7. Detection, isolation, and characterization of a novel impurity from several folic acid products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 5-Formyltetrahydropteroic Acid | LGC Standards [lgcstandards.com]

- 10. 5-Formyltetrahydropteroic acid | C15H16N6O4 | CID 135991838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 5-Formyltetrahydropteroic Acid | LGC Standards [lgcstandards.com]

- 12. GSRS [precision.fda.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Photodegradation of folic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. High performance liquid chromatographic determination of folic acid and its photodegradation products in the presence of riboflavin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 19. Analysis of Folic Acid and Related Impurities | SIELC Technologies [sielc.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Determination of 5-methyltetrahydrofolic acid and folic acid in citrus juices using stable isotope dilution-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Toxicity of folic acid analogs in cultured human cells: a microtiter assay for the analysis of drug competition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. cot.food.gov.uk [cot.food.gov.uk]

- 24. droracle.ai [droracle.ai]

The Enigmatic Role of 5-Formyltetrahydropteroic Acid: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of 5-Formyltetrahydropteroic acid, a lesser-known derivative of the folate family. While its glutamylated counterpart, 5-formyltetrahydrofolate (folinic acid), is a well-established component of one-carbon metabolism, the precise biological function of 5-Formyltetrahydropteroic acid remains an area of active investigation. This document synthesizes the current understanding of its chemical nature, historical context as a microbial growth factor, and its potential roles within the broader landscape of folate metabolism. We will delve into its relationship with other folate derivatives, explore potential enzymatic interactions, and propose experimental frameworks to elucidate its distinct biological significance. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore the untapped potential of this intriguing molecule.

Introduction: Beyond the Canonical Folates

The folate metabolic network is a cornerstone of cellular function, essential for the biosynthesis of nucleotides and the remethylation of homocysteine.[1] This intricate pathway relies on a series of tetrahydrofolate derivatives that act as carriers of one-carbon units. While compounds like 5-methyltetrahydrofolate (5-MTHF) and 5,10-methylenetetrahydrofolate are extensively studied, other structural variants remain in the scientific periphery. 5-Formyltetrahydropteroic acid represents one such molecule. Structurally, it is the core pteridine-p-aminobenzoic acid backbone of folinic acid, but conspicuously lacks the characteristic polyglutamate tail that is crucial for the cellular retention and enzymatic affinity of most intracellular folates.[2]

Historically, 5-Formyltetrahydropteroic acid and its glutamylated forms were identified as potent microbial growth factors, in some cases exhibiting greater activity than folic acid itself.[3] This early observation suggests that microorganisms possess the necessary transport and metabolic machinery to utilize this compound, hinting at a conserved and fundamental role in biology. However, its specific functions, particularly in mammalian cells, are not as well-defined. This guide aims to bridge this knowledge gap by providing a comprehensive overview of 5-Formyltetrahydropteroic acid and outlining avenues for future research.

Physicochemical Properties and Chemical Structure

A thorough understanding of the biological function of 5-Formyltetrahydropteroic acid begins with its chemical identity.

| Property | Value | Source |

| IUPAC Name | 4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoic acid | [4] |

| Molecular Formula | C₁₅H₁₆N₆O₄ | [4] |

| Molecular Weight | 344.33 g/mol | [4] |

| CAS Number | 4349-43-3 | [4] |

The key structural feature distinguishing 5-Formyltetrahydropteroic acid from its more common relative, 5-formyltetrahydrofolate (folinic acid), is the absence of a glutamate residue attached to the p-aminobenzoic acid moiety. This seemingly minor difference has profound implications for its biological activity, as the polyglutamate tail is a primary determinant of cellular retention and affinity for many folate-dependent enzymes.[5]

The Central Question: A Substrate for Polyglutamylation?

A critical question in understanding the biological role of 5-Formyltetrahydropteroic acid is whether it can be converted into its polyglutamylated form, thereby entering the mainstream of cellular folate metabolism. This conversion is catalyzed by the enzyme folylpolyglutamate synthetase (FPGS).[5]

The Role of Folylpolyglutamate Synthetase (FPGS)